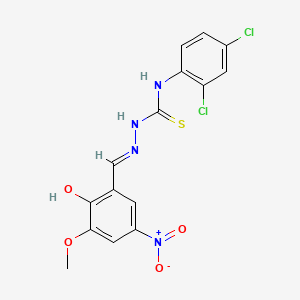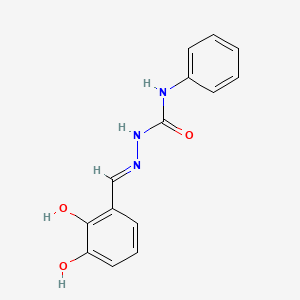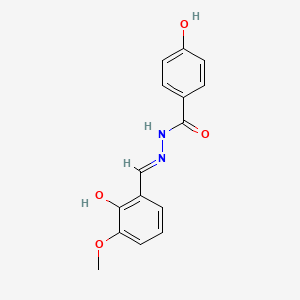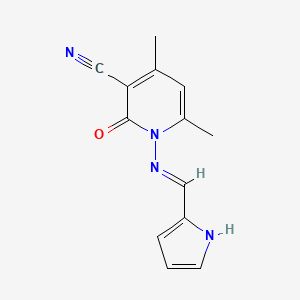![molecular formula C13H9BrN4O4 B604768 N'-[(1E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylene]isonicotinohydrazide CAS No. 339207-98-6](/img/structure/B604768.png)
N'-[(1E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylene]isonicotinohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N’-[(1E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylene]isonicotinohydrazide” is a chemical compound with the molecular formula C13H9BrN4O4 . It is used in various applications, including pharmaceutical testing .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N’-[(1E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylene]isonicotinohydrazide” can be found in databases like PubChem . It has a molecular weight of 226.23 g/mol .科学的研究の応用
Nonlinear Optical Properties and Material Science Applications
- The synthesis and characterization of hydrazones, including compounds structurally related to N'-[(1E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylene]isonicotinohydrazide, have been explored for their nonlinear optical properties. These compounds exhibit potential as candidates for optical device applications such as optical limiters and switches, due to their effective third-order nonlinear optical properties and optical power limiting behavior at specific wavelengths (Naseema et al., 2010).
Biological Activities and Potential Therapeutic Uses
Research on the complexation of samarium with organic ligands based on isonicotinohydrazide derivatives has shown that these compounds exhibit moderate to significant biological activity against gram-positive and gram-negative bacteria and fungi. This study underscores the potential use of these compounds in developing novel antibacterial and antifungal agents (Omar et al., 2020).
A series of N-acylhydrazone derivatives were tested for antiparasitic activity, revealing moderate antileishmanial activity and excellent selectivity indexes in certain compounds. These findings suggest the potential of these derivatives in antiprotozoal therapy, with specific derivatives showing non-cytotoxic behavior against mammalian cells (Carvalho et al., 2014).
Corrosion Inhibition
- The application of hydrazide derivatives for the corrosion inhibition of mild steel in acidic medium has been investigated, revealing that certain derivatives effectively inhibit corrosion, which could have significant implications for the protection of metals in industrial environments (Shanbhag et al., 2008).
Coordination Chemistry and Complexation Studies
- The study on the synthesis, characterization, and antibacterial studies of diorganotin(IV) complexes with isonicotinoyl hydrazone derivatives highlights their potential in developing new antibacterial agents. These complexes have shown greater activities against certain bacteria compared to the ligands themselves and standard antibacterial drugs (Sedaghat et al., 2014).
Crystal Structure and Molecular Interaction Studies
- The crystal structures and Hirshfeld surface analysis of certain isonicotinohydrazide derivatives have been explored, providing insight into the molecular interactions and potential applications of these compounds in the development of materials with specific optical and structural properties (Abuthahir et al., 2019).
作用機序
Target of Action
The primary target of N’-[(1E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylene]isonicotinohydrazide is the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ . This enzyme plays a crucial role in the fatty acid biosynthesis pathway, specifically in the dehydration process.
Mode of Action
N’-[(1E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylene]isonicotinohydrazide interacts with its target by forming a complex with the enzyme. The compound’s nitro group and hydroxyl group are likely involved in this interaction, potentially through hydrogen bonding or ionic interactions .
Biochemical Pathways
The interaction of N’-[(1E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylene]isonicotinohydrazide with the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ affects the fatty acid biosynthesis pathway . By inhibiting this enzyme, the compound disrupts the production of fatty acids, which are essential components of cell membranes and signaling molecules.
Result of Action
The inhibition of the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ by N’-[(1E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylene]isonicotinohydrazide leads to a disruption in the fatty acid biosynthesis pathway . This can result in a variety of cellular effects, including altered membrane integrity and impaired cell signaling.
特性
IUPAC Name |
N-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN4O4/c14-11-6-10(18(21)22)5-9(12(11)19)7-16-17-13(20)8-1-3-15-4-2-8/h1-7,19H,(H,17,20)/b16-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYCSDBHKSRQDL-FRKPEAEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1C(=O)N/N=C/C2=C(C(=CC(=C2)[N+](=O)[O-])Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(1E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylene]isonicotinohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-3-ethyl-5-[(5-phenyl-1H-pyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B604689.png)
![2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone](/img/structure/B604691.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-iodobenzohydrazide](/img/structure/B604697.png)
![N'-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-methylbenzohydrazide](/img/structure/B604698.png)
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-(4-nitrophenoxy)acetohydrazide](/img/structure/B604701.png)
![N-[4-[[[(Z)-(2-methylindol-3-ylidene)methyl]amino]carbamoyl]phenyl]butanamide](/img/structure/B604702.png)
![2-{[(2-Hydroxy-5-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B604704.png)



![2-[2-(2-Hydroxy-5-methylphenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B604710.png)
![2-[2-(3,4-Dimethylphenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione](/img/structure/B604711.png)
